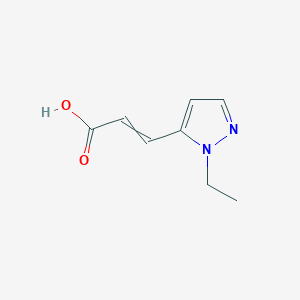

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid

Overview

Description

3-(2-Ethylpyrazol-3-yl)prop-2-enoic acid, or 3-EPPA, is an organic compound with a wide range of potential applications. It is a derivative of pyrazole, a five-membered heterocyclic ring with three nitrogen atoms, and has been studied for its ability to act as a catalyst in various reactions. It is a versatile molecule that is of great interest to researchers due to its potential use in a variety of scientific fields.

Scientific Research Applications

4-Methylpyrazole and Ethylene Glycol Intoxication

- 4-Methylpyrazole in Ethylene Glycol Intoxication : 4-Methylpyrazole has been studied as a strong inhibitor of alcohol dehydrogenase and suggested as a treatment in acute ethylene glycol intoxication. The study discusses its efficacy and safety, reporting cases where 4-Methylpyrazole effectively decreased the metabolic consequences of ethylene glycol poisoning when administered early during the intoxication phase, thereby improving patient outcomes (Baud et al., 1986).

Alcohol Vehicles in Skin Tests

- Alcohol Vehicles in Non-immunological Immediate Contact Reactions : A study explored vehicles that enhance the sensitivity of human skin tests for nonimmunological immediate contact reactions. It found that certain alcohol/water and alcohol/propylene glycol vehicles, when mixed with benzoic acid and applied to the skin, induced stronger reactions compared to the alcohols alone. This suggests that the composition of the vehicle can significantly influence the sensitivity and reactivity of skin tests (Lahti, Poutianen & Hannuksela, 1993).

Safety Evaluation of 4-Methylpyrazole

- Safety of 4-Methylpyrazole : A controlled study on healthy human subjects assessed the safety of 4-Methylpyrazole after single, ascending doses. The study concluded that doses of 10-20 mg/kg were well-tolerated and did not produce side effects, indicating a probable therapeutic range for 4-Methylpyrazole (Jacobsen et al., 1988).

Applications in Medical Imaging

- Technetium-99m(III) Complexes for Myocardial Imaging : Research on nonreducible technetium-99m(III) complexes aimed to develop myocardial perfusion imaging agents. The study evaluated the properties of these complexes in rats, dogs, and humans, indicating potential applications in medical imaging though also noting limitations in effectiveness (Deutsch et al., 1987).

Poisoning Cases and Treatment

- Fatal Overdose and Toxicologic Studies : Several studies reported cases of fatal overdoses involving various chemicals, including chlorpyrifos and 2,4-D, highlighting the importance of accurate diagnosis and treatment in such scenarios (Osterloh, Lotti & Pond, 1983).

- Treatment of Ethylene Glycol Poisoning : Various papers discussed the treatment of ethylene glycol poisoning using 4-Methylpyrazole (also known as fomepizole), emphasizing its effectiveness in preventing the progression of toxicity and in reducing the need for more invasive treatments like hemodialysis in both adult and pediatric cases (Boyer, Mejía, Woolf & Shannon, 2001).

properties

IUPAC Name |

3-(2-ethylpyrazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTZAXONFCUBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1430111.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)